1-Bromo-4-pentylbenzene

概要

説明

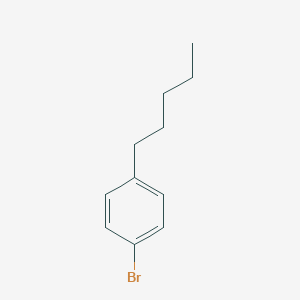

1-Bromo-4-pentylbenzene is an organic compound with the molecular formula C11H15Br . It is a derivative of benzene, where a bromine atom is substituted at the para position of the benzene ring, and a pentyl group is attached to the same ring. This compound is a clear, colorless liquid at room temperature and is used in various chemical syntheses and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: 1-Bromo-4-pentylbenzene can be synthesized through the bromination of 4-pentylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the para position.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize by-products. The reaction mixture is then purified through distillation or recrystallization to obtain the desired compound.

化学反応の分析

Types of Reactions: 1-Bromo-4-pentylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: NaOH or KOH in an aqueous or alcoholic medium.

Suzuki-Miyaura Coupling: Boronic acids, palladium catalyst, and a base such as potassium carbonate (K2CO3).

Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Substitution: Formation of 4-pentylphenol or 4-pentylaniline, depending on the nucleophile.

Coupling: Formation of biaryl compounds.

Reduction: Formation of 4-pentylbenzene.

科学的研究の応用

1-Bromo-4-pentylbenzene is used in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It is used in the preparation of liquid crystals and other advanced materials.

Pharmaceutical Research: It is employed in the synthesis of potential drug candidates and bioactive molecules.

Chemical Biology: It is used in the study of biochemical pathways and molecular interactions.

作用機序

The mechanism of action of 1-Bromo-4-pentylbenzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution reactions, the bromine atom acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate then undergoes deprotonation to yield the substituted product. The molecular targets and pathways involved depend on the specific reaction and conditions used.

類似化合物との比較

1-Bromo-4-pentylbenzene can be compared with other similar compounds such as:

1-Bromo-4-tert-butylbenzene: Similar structure but with a tert-butyl group instead of a pentyl group.

4-Bromotoluene: Contains a methyl group instead of a pentyl group.

1-Bromo-4-propylbenzene: Contains a propyl group instead of a pentyl group.

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the presence of the pentyl group, which imparts distinct chemical and physical properties compared to its analogs.

生物活性

1-Bromo-4-pentylbenzene (CAS: 51554-95-1) is an aromatic compound that has garnered interest due to its potential biological activities. This compound, characterized by the molecular formula and a molecular weight of approximately 227.15 g/mol, is primarily used in organic synthesis and as an intermediate in various chemical reactions. Understanding its biological activity is crucial for evaluating its safety and potential applications in pharmaceuticals and agrochemicals.

This compound is a colorless to light yellow liquid with a boiling point of 148 °C and a flash point of 89 °C. Its structure includes a bromine atom attached to a benzene ring, which is further substituted with a pentyl group. The compound's properties can be summarized as follows:

| Property | Value |

|---|---|

| CAS Number | 51554-95-1 |

| Molecular Formula | C11H15Br |

| Molecular Weight | 227.15 g/mol |

| Boiling Point | 148 °C |

| Flash Point | 89 °C |

| Purity | ≥90% (GC) |

Toxicological Studies

This compound has been evaluated for its toxicological profile. According to studies, it exhibits irritant properties upon contact with skin and eyes, and inhalation can lead to respiratory irritation. The following data summarizes acute toxicity findings:

- Oral Toxicity : In acute oral lethality studies on Sprague-Dawley rats, the median lethal dose (LD50) was determined to be approximately 2,700 mg/kg. Symptoms observed included tremors, weight loss, and lethargy at non-lethal doses .

- Inhalation Toxicity : The median lethal concentration (LC50) for inhalation exposure was found to be around 18,000 mg/m³, with significant effects noted at concentrations exceeding 14,000 mg/m³, including loss of righting reflex and respiratory distress .

Environmental Impact

As a high production volume (HPV) chemical in the United States and Europe, this compound's environmental impact has been assessed under various regulatory frameworks including the EPA's Toxic Substances Control Act and OECD guidelines. It is important to monitor its presence in environmental media due to potential bioaccumulation and toxicity to aquatic organisms .

Case Study: Synthesis and Application

In one study focusing on the synthesis of Grignard reagents, this compound was utilized as a key intermediate. The reaction demonstrated efficient yields, highlighting its utility in organic synthesis . This application underscores the compound's relevance in developing new chemical entities.

Case Study: Biological Assays

A series of biological assays were conducted to evaluate the compound's effects on cell cultures. Preliminary results indicated that at certain concentrations, this compound may exhibit cytotoxic effects on specific cancer cell lines, suggesting potential applications in cancer research .

特性

IUPAC Name |

1-bromo-4-pentylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Br/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCJPYYTVBHQGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370823 | |

| Record name | 1-Bromo-4-pentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51554-95-1 | |

| Record name | 1-Bromo-4-pentylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51554-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-pentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-pentylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, 1-bromo-4-pentyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1-bromo-4-pentylbenzene interesting for studying C-H functionalization site-selectivity?

A: this compound possesses two distinct C-H bonds that are susceptible to activation by dirhodium catalysts: the terminal methylene C-H bond and the benzylic C-H bond. [] This makes it a valuable substrate for investigating how catalyst structure influences site-selectivity in C-H functionalization reactions. The study demonstrated that catalysts with greater steric bulk around the reactive site, like Rh2(S-2-Cl-5-MesTPCP)4, favor functionalization at the less sterically hindered terminal methylene position. In contrast, catalysts with less steric bulk, such as Rh2(TPCP)4, Rh2(S-PTAD)4, and Rh2(S-TCPTAD)4, showed increased selectivity for the electronically activated benzylic site. []

Q2: How does the "Spatial Molding for Approachable Rigid Targets" (SMART) method contribute to understanding this compound C-H functionalization?

A: The SMART method provides a quantitative way to describe the steric environment of dirhodium catalyst active sites. [] This allows researchers to relate catalyst structure to the observed site-selectivity in this compound C-H functionalization. By applying SMART descriptors and multivariate linear regression, the researchers were able to develop predictive models for site-selectivity with different dirhodium catalysts, highlighting the roles of steric congestion and dirhodium-carbene electrophilicity. [] This approach can be extended to other substrates and catalytic systems to better understand and predict reaction outcomes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。